molecular formula C7H12O3 B12294535 Methyl 3-methoxycyclobutanecarboxylate

Methyl 3-methoxycyclobutanecarboxylate

Cat. No.: B12294535
M. Wt: 144.17 g/mol
InChI Key: SQPLYJVVTLZLHA-UHFFFAOYSA-N
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Description

Methyl 3-methoxycyclobutanecarboxylate is a cyclobutane derivative featuring a methoxy group at the 3-position and a methyl ester moiety. Its structure combines a strained four-membered cyclobutane ring with substituents that influence its reactivity, stability, and physicochemical properties.

Properties

IUPAC Name

methyl 3-methoxycyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-9-6-3-5(4-6)7(8)10-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPLYJVVTLZLHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methoxycyclobutanecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the phase transfer catalysis, where simple 1,3-diols undergo ring closure and subsequent transformation of a carboxyl group to a methyl group . This method provides good yields and is efficient for producing the cyclobutane skeleton.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of phase transfer catalysis is advantageous due to its scalability and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methoxycyclobutanecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the methoxy group to a carbonyl group.

    Reduction: Reduction reactions can be used to convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of Methyl 3-oxocyclobutanecarboxylate.

    Reduction: Formation of Methyl 3-hydroxycyclobutanecarboxylate.

    Substitution: Formation of various substituted cyclobutanecarboxylates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-methoxycyclobutanecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various cyclobutane derivatives.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving cyclobutane rings.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, including those with potential therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-methoxycyclobutanecarboxylate involves its interaction with specific molecular targets. The methoxy group and the ester functionality play crucial roles in its reactivity. The compound can undergo nucleophilic attack at the ester carbonyl, leading to various transformations. The cyclobutane ring provides a unique structural framework that influences its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

Methyl 3-Chlorocyclobutanecarboxylate
  • Molecular Formula : C₆H₉ClO₂ .
  • Key Differences : The chlorine substituent (electron-withdrawing) contrasts with the methoxy group (electron-donating) in the target compound. This difference impacts reactivity:
    • Chlorine increases electrophilicity, making the compound more reactive in nucleophilic substitutions compared to the methoxy variant.
    • Methoxy groups enhance ring stability via resonance but may reduce solubility in polar solvents due to steric hindrance.
Methyl 3-(Benzyloxy)cyclobutanecarboxylate
  • Molecular Formula : C₁₃H₁₆O₃ (inferred from substituents) .
  • Key Differences : The bulky benzyloxy group introduces steric effects, reducing reaction rates in sterically sensitive processes (e.g., ester hydrolysis). This compound’s lipophilicity is likely higher than the methoxy analogue, affecting bioavailability.
Methyl 3-Oxocyclobutanecarboxylate
  • Molecular Formula : C₆H₈O₃ (CAS 695-95-4) .
  • Key Differences : The ketone group at the 3-position increases polarity and susceptibility to reduction reactions (e.g., forming alcohols) compared to the methoxy-substituted compound.

Ester Group Variations

Ethyl Cyclobutanecarboxylate
  • Molecular Formula : C₇H₁₂O₂ (CAS 14924-53-9) .
  • Key Differences: Replacing the methyl ester with an ethyl group increases molecular weight (144.17 g/mol vs.
Dimethyl cis-1,2-Cyclohexanedicarboxylate
  • Molecular Formula : C₁₀H₁₄O₄ (CAS 1687-29-2) .
  • Key Differences : The cyclohexane ring (six-membered) reduces ring strain compared to cyclobutane, enhancing thermal stability. The dicarboxylate structure increases polarity and hydrogen-bonding capacity.

Toxicity and Handling

Methyl 3-Aminocyclopentanecarboxylate
  • Hazards : Acute oral toxicity (H302), skin/eye irritation (H315, H319) .
  • Comparison: Amino groups (basic) increase toxicity and reactivity compared to methoxy-substituted compounds. Methoxy derivatives are likely less hazardous but require standard precautions (PPE, ventilation) .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
Methyl 3-methoxycyclobutanecarboxylate C₇H₁₀O₃ 142.15 (calculated) Methoxy Moderate polarity, electron-donating effects
Methyl 3-chlorocyclobutanecarboxylate C₆H₉ClO₂ 148.59 Chlorine Higher reactivity, electrophilic
Ethyl cyclobutanecarboxylate C₇H₁₂O₂ 128.17 Ethyl ester Higher lipophilicity
Methyl 3-oxocyclobutanecarboxylate C₆H₈O₃ 128.13 Ketone Polar, reducible

Biological Activity

Methyl 3-methoxycyclobutanecarboxylate (C7H12O3) is a cyclic ester that has garnered attention for its potential biological activities. This compound, characterized by a methoxy group attached to a cyclobutane ring, exhibits various interactions that may influence metabolic pathways and enzyme functions.

  • Molecular Formula : C7H12O3
  • Molecular Weight : 144.17 g/mol
  • CAS Number : 12450324

Synthesis and Reactions

The synthesis of this compound involves cyclization reactions of methoxy-substituted cyclobutane derivatives. It can undergo various chemical transformations, including oxidation, reduction, and nucleophilic substitutions, which can modify its biological activity.

This compound has been studied for its role in:

  • Enzyme Interactions : The compound is utilized in research focusing on enzyme kinetics and metabolic pathways. Its unique structure allows it to interact with specific enzymes, potentially influencing their activity.
  • Pharmaceutical Applications : It has been proposed as a precursor for synthesizing pharmaceutical compounds, indicating its relevance in drug development.

Cytotoxicity and Apoptosis Induction

Recent studies have explored the cytotoxic properties of various compounds related to this compound. For instance, research on plant extracts showed that certain derivatives could induce apoptosis in cancer cells, suggesting that similar mechanisms might be applicable to this compound.

  • Study Findings : A study indicated that derivatives similar to this compound exhibited cytotoxic effects on triple-negative breast cancer (TNBC) cells, with IC50 values indicating significant potency .

Enzyme Interaction Studies

Research has demonstrated that this compound can affect metabolic pathways by modulating enzyme activities. Its interactions with key enzymes may lead to alterations in cellular metabolism, which is crucial for understanding its therapeutic potential.

Comparative Analysis with Similar Compounds

CompoundStructure TypeBiological Activity
This compoundCyclic EsterEnzyme interaction, potential anticancer activity
Cyclobutanecarboxylic acidLinear Carboxylic AcidLimited biological activity
Methoxyacetic acidLinear EsterModerate enzyme interaction

The unique combination of a methoxy group and a cyclobutane ring in this compound differentiates it from other compounds, enhancing its potential biological activity.

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